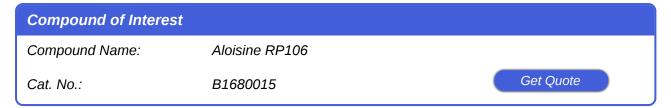


Aloisine RP106: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Its ability to target key regulators of the cell cycle and other cellular processes has made it a valuable tool in cancer research and neurobiology. This document provides detailed application notes and experimental protocols for the use of Aloisine RP106 in a research setting.

Supplier Information

Aloisine RP106 can be procured from various biochemical suppliers. Researchers should always refer to the supplier's specific product data sheet for the most accurate information regarding purity, storage, and handling.

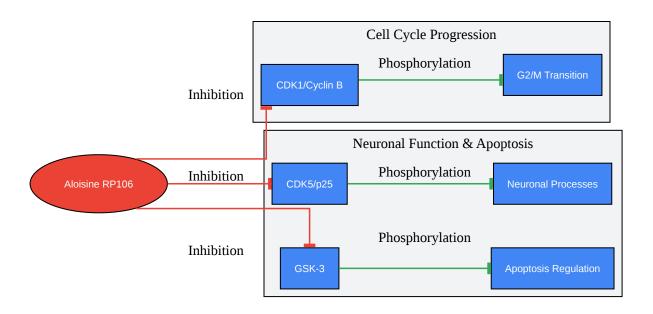


Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity
Santa Cruz Biotechnology	496864-15-4	C17H19N3O	281.4 g/mol	≥95%
Biosynth	496864-15-4	C17H19N3O	281.35 g/mol	Not Specified
Cayman Chemical	496864-15-4	C17H19N3O	281.4 g/mol	≥98%
MedchemExpres s	496864-15-4	C17H19N3O	281.35 g/mol	99.86%
Cenmed Enterprises	496864-15-4	C16H17N3O	281.4 g/mol	Not Specified
GlpBio	496864-15-4	C17H19N3O	281.4 g/mol	>98%

Mechanism of Action & Signaling Pathway

Aloisine RP106 exerts its biological effects by inhibiting the kinase activity of specific CDKs and GSK-3. By competing with ATP for the binding site on these kinases, it prevents the phosphorylation of their downstream substrates, thereby disrupting the signaling pathways they control. The primary targets of **Aloisine RP106** are CDK1/cyclin B, CDK5/p25, and GSK-3. These kinases are pivotal in cell cycle progression, neuronal function, and apoptosis.





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Aloisine RP106 inhibits key kinases in cell cycle and neuronal pathways.

Quantitative Data

The inhibitory activity of **Aloisine RP106** and its analogue, Aloisine A, has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 1: IC₅₀ values of **Aloisine RP106** (compound 38) against target kinases.

Kinase	IC ₅₀ (μM)
CDK1/cyclin B	0.70
CDK5/p25	1.5
GSK-3	0.92

Data from Mettey, Y., et al. J Med Chem. 2003 Jan 16;46(2):222-36.



Table 2: IC₅₀ values of Aloisine A (a related compound) against a panel of kinases.

Kinase	IC50 (μM)
CDK1/cyclin B	0.15
CDK2/cyclin A	0.12
CDK2/cyclin E	0.4
CDK5/p35	0.16
GSK-3α	0.5
GSK-3β	1.5
erk1	18
erk2	22
c-Jun N-terminal kinase (JNK)	~3-10
Protein Kinase C (α , β 1, β 2, γ , δ , ϵ , η , ξ)	>100

Data from MedchemExpress product page for Aloisine A.

Experimental Protocols In Vitro Kinase Assay (Radioactive)

This protocol is adapted from the methods used in the initial characterization of aloisines to determine their inhibitory effect on CDK and GSK-3 activity.

Objective: To quantify the inhibitory activity of **Aloisine RP106** on CDK1/cyclin B, CDK5/p25, and GSK-3.

Materials:

- Purified active CDK1/cyclin B, CDK5/p25, or GSK-3β
- Histone H1 (for CDKs) or GS-1 peptide (for GSK-3) as substrate



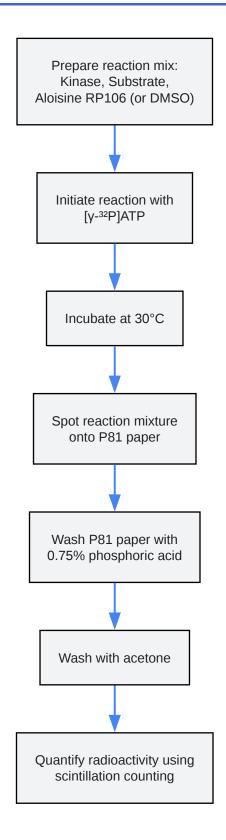




- Aloisine RP106 stock solution (in DMSO)
- [y-32P]ATP
- Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl $_2$, 100 μ M ATP)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone
- · Scintillation counter and cocktail

Workflow:





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Workflow for the in vitro radioactive kinase assay.



Procedure:

- Prepare a reaction mixture containing the kinase, substrate (Histone H1 for CDKs, GS-1 for GSK-3), and varying concentrations of Aloisine RP106 (or DMSO as a vehicle control) in kinase buffer.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
- Perform a final wash with acetone and allow the papers to dry.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition at each concentration of Aloisine RP106 and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of **Aloisine RP106** on the cell cycle distribution of a cell population.

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with **Aloisine RP106**.

Materials:

- Cell line of interest (e.g., a cancer cell line)
- Complete cell culture medium
- Aloisine RP106 stock solution (in DMSO)



- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of Aloisine RP106 (and a DMSO control) for a specified duration (e.g., 24-48 hours).
- Harvest the cells by trypsinization and collect them by centrifugation.
- · Wash the cells with PBS.
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
- Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Cell Proliferation Assay (MTT Assay)

This protocol provides a method to evaluate the effect of **Aloisine RP106** on cell proliferation.

Objective: To measure the dose-dependent effect of **Aloisine RP106** on the proliferation of a cell line.



Materials:

- Cell line of interest
- Complete cell culture medium
- Aloisine RP106 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Treat the cells with a serial dilution of Aloisine RP106 (and a DMSO control) and incubate for the desired period (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC₅₀ value.
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